molecular formula C10H9F4NO B11761797 3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol

3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol

Cat. No.: B11761797
M. Wt: 235.18 g/mol
InChI Key: AJTDUAKDFQXFQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol is an organic compound that features a unique combination of fluorine atoms and an azetidine ringThe presence of the trifluoromethyl group enhances its chemical stability and biological activity .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted azetidines .

Scientific Research Applications

3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[4-Fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C10H9F4NO

Molecular Weight

235.18 g/mol

IUPAC Name

3-[4-fluoro-3-(trifluoromethyl)phenyl]azetidin-3-ol

InChI

InChI=1S/C10H9F4NO/c11-8-2-1-6(9(16)4-15-5-9)3-7(8)10(12,13)14/h1-3,15-16H,4-5H2

InChI Key

AJTDUAKDFQXFQV-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)(C2=CC(=C(C=C2)F)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.